N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide
Description
Historical Development and Discovery
N-(4-Chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide (PubChem CID: 3661418) was first cataloged in 2005 as part of exploratory efforts to synthesize novel trifluoroacetamide derivatives with potential pharmacological applications. Its structural design merges a pyrazine heterocycle with a 4-chlorobenzyl group, connected via a trifluoroacetamide bridge—a configuration inspired by the growing interest in fluorinated compounds for drug discovery during the early 2000s. The compound’s discovery aligns with contemporaneous research into P2Y receptor modulators, where trifluoromethyl and pyrazinyl motifs were identified as critical for enhancing binding affinity and metabolic stability. Early synthetic routes leveraged nucleophilic substitution and condensation reactions, with subsequent optimizations focusing on improving yield and purity.
Significance in Trifluoroacetamide Chemistry
The trifluoroacetamide moiety in this compound exemplifies the strategic use of fluorine to modulate electronic and steric properties. The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl, facilitating interactions with nucleophilic residues in biological targets. Comparative studies of analogous acetamides reveal that the trifluoro substitution confers greater metabolic stability compared to non-fluorinated counterparts, a trait critical for oral bioavailability. Additionally, the planar pyrazine ring introduces π-stacking capabilities, while the 4-chlorobenzyl group contributes hydrophobic bulk, optimizing ligand-receptor complementarity.
Position within Pyrazinyl-Containing Medicinal Compounds
Pyrazine-containing compounds occupy a prominent niche in medicinal chemistry due to their versatility in mimicking purine bases and engaging in hydrogen-bonding networks. This compound distinguishes itself through its asymmetric substitution pattern, which minimizes symmetry-related metabolic vulnerabilities. Structural analogs, such as triazolo[4,3-a]pyrazine derivatives, have demonstrated antibacterial activity by targeting DNA gyrase, suggesting potential mechanistic parallels. Furthermore, the compound’s pyrazine nitrogen atoms enable coordination with metal ions, a feature explored in catalytic and diagnostic applications.
Current Research Landscape
Recent investigations have prioritized structural derivatization to expand the compound’s utility. For instance, Suzuki and Sonogashira cross-coupling reactions have been employed to introduce aryl and alkynyl groups at the pyrazine C-3 position, enhancing selectivity for kinase targets. Computational studies, including molecular dynamics simulations, predict that the 4-chlorobenzyl group stabilizes ligand-receptor complexes via hydrophobic interactions with residues such as Tyr102 and His184. Concurrently, synthetic methodologies have evolved to incorporate flow chemistry techniques, reducing reaction times from hours to minutes while maintaining yields above 85%. Emerging applications in photodynamic therapy and fluorescence-based imaging further underscore its multifunctional potential.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,2,2-trifluoro-N-pyrazin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-3-1-9(2-4-10)8-20(12(21)13(15,16)17)11-7-18-5-6-19-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSWFFIOCOFYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=NC=CN=C2)C(=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide typically involves the reaction of 4-chlorobenzylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-pyrazinecarboxylic acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide has been investigated for its antimicrobial properties. The compound's structural features suggest it may interact with bacterial membranes or specific enzyme targets, potentially inhibiting growth in various pathogens.
- Case Study : In vitro studies have shown that related compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of 2-pyrazinyl acetamides have demonstrated promising results in inhibiting bacterial growth, suggesting that this compound may possess similar efficacy .
2. Anticancer Potential
The compound is also being explored for its anticancer properties. The presence of the pyrazinyl group is particularly noteworthy as it has been associated with enhanced cytotoxicity against various cancer cell lines.
- Data Table: Anticancer Activity
Studies indicate that modifications to the acetamide structure can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazinyl ring followed by acetamide coupling reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and pyrazinyl group play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Pyrazinyl Acetamides
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ():
This analog replaces the 4-chlorobenzyl group with a 4-bromophenyl moiety. X-ray crystallography reveals a dihedral angle of 54.6° between the pyrazine and bromophenyl rings, influencing intramolecular interactions. Weak N–H···N and C–H···O hydrogen bonds stabilize its crystal lattice, contrasting with the trifluoroacetamide group in the target compound, which may enhance metabolic stability .- N-(4-Chlorobenzyl)-2-(2,5-dimethylphenoxy)acetamide (): While lacking the pyrazinyl and trifluoro groups, this compound shares the 4-chlorobenzyl motif. The phenoxyacetamide structure may favor different solubility and bioavailability profiles compared to the trifluoro derivative .
Trifluoroacetamide Derivatives
- N-(Cyanomethyl)-2,2,2-trifluoro-N-(4-methyl-2-(3-phenylpropyl)oxazol-5-yl)acetamide (): This analog substitutes the pyrazine with an oxazole ring and includes a cyanomethyl group.
Physicochemical Properties
Key Observations :
Biological Activity
N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chlorobenzyl group and a trifluoroacetyl moiety. Its molecular formula is C13H10ClF3N2O, with a molecular weight of approximately 304.68 g/mol. The trifluoromethyl group enhances lipophilicity, which can influence its biological activity.
Anti-inflammatory Effects
Compounds within the same chemical class have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. A related study reported that certain acetamides could act as selective COX-2 inhibitors, which are crucial for managing inflammatory conditions . The potential of this compound in this regard warrants further investigation.
Neuropharmacological Activity
The compound's structural similarities to known neuroactive agents suggest possible interactions with neurotransmitter systems. Research on related compounds has indicated modulation of NMDA receptors, which play a critical role in synaptic plasticity and memory function . This opens avenues for exploring its effects on neurological disorders.
The mechanisms by which this compound exerts its biological effects are yet to be fully elucidated. However, based on related compounds:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interaction with NMDA receptors could influence excitatory neurotransmission.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide?
- Answer : The compound can be synthesized via condensation reactions between acyl chlorides and amines. A representative method involves reacting substituted aniline derivatives (e.g., 4-chlorobenzylamine derivatives) with trifluoroacetyl chloride or its equivalents in dichloromethane under basic conditions (e.g., triethylamine) at low temperatures (273 K) to minimize side reactions .
- Key Considerations :
- Solvent Choice : Dichloromethane is preferred for its inertness and ability to dissolve polar intermediates.
- Catalyst : Triethylamine neutralizes HCl byproducts, driving the reaction forward.
- Workup : Extraction with aqueous HCl and NaHCO₃ ensures removal of unreacted starting materials.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., pyrazinyl protons, trifluoromethyl groups).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles (e.g., intramolecular hydrogen bonding observed in related acetamides) .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data arising from synthetic by-products?
- Answer :
- Chromatographic Separation : Use preparative HPLC to isolate pure fractions.
- Advanced NMR Techniques : 2D NMR (COSY, HSQC) distinguishes overlapping signals from impurities.
- Single-Crystal X-ray Diffraction : Provides unambiguous structural confirmation, resolving discrepancies in NMR assignments (e.g., distinguishing regioisomers) .
Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., hydrolysis or dimerization)?
- Answer :
- Temperature Control : Low temperatures (e.g., 273 K) suppress thermal degradation .
- Protecting Groups : Temporarily shield reactive sites (e.g., pyrazinyl nitrogen) during synthesis.
- Catalytic Additives : Use molecular sieves to absorb moisture, preventing hydrolysis of acyl intermediates.
Q. How can computational modeling enhance understanding of this compound’s reactivity or biological interactions?
- Answer :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., charge distribution on the pyrazinyl ring) to guide synthetic modifications.
- Molecular Docking : Screens potential protein targets (e.g., enzymes with hydrophobic binding pockets) using crystallographic data .
- Software Tools : SHELX refines crystal structures; Gaussian or ORCA performs quantum mechanical calculations .
Methodological Notes
- Contradiction Resolution : Conflicting NMR data may arise from dynamic processes (e.g., rotamerism). Variable-temperature NMR or crystallography can clarify .
- Biological Assay Design : Prioritize in vitro enzyme inhibition assays (e.g., kinase targets) using fluorescence polarization, referencing protocols for structurally similar acetamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
